molecular formula C23H17ClO B1597641 2,4,6-Triphenylpyrylium chloride CAS No. 40836-01-9

2,4,6-Triphenylpyrylium chloride

Cat. No. B1597641
CAS RN: 40836-01-9
M. Wt: 344.8 g/mol
InChI Key: HBOJAJCANMJVFP-UHFFFAOYSA-M
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Description

2,4,6-Triphenylpyrylium chloride (PyCl) is a chemical compound with the molecular formula C23H17ClO . It belongs to the class of pyrylium salts and exhibits interesting optical and spectroscopic properties. The compound’s structure consists of a pyrylium cation (a six-membered ring containing oxygen) with three phenyl groups attached .


Synthesis Analysis

The synthesis of PyCl involves the conversion of Py-tosylate (instead of the commonly used Py-perchlorate) to a pseudo-base. This pseudo-base is then transformed into PyCl by reacting it with hydrochloric acid (HCl) . The specific synthetic steps and conditions may vary depending on the literature source.


Molecular Structure Analysis

The molecular structure of PyCl features a six-membered pyrylium ring (C5O) with three phenyl (C6H5) substituents. The chloride ion (Cl-) balances the positive charge on the pyrylium cation. The arrangement of phenyl groups around the central ring influences its optical and electronic properties .


Chemical Reactions Analysis

  • Laser-Induced Fluorescence : PyCl exhibits fluorescence when excited by light, making it useful in laser applications .

Physical And Chemical Properties Analysis

  • UV-Vis Absorption : PyCl absorbs light in the visible range due to its conjugated system .

Scientific Research Applications

Detection and Analysis

2,4,6-Triphenylpyrylium chloride has been used as a derivatization reagent for detecting sulfide ions in thin-layer chromatography (TLC). The method involves the transformation of 2,4,6-triphenylpyrylium compounds into thiopyrylium derivatives upon reaction with sulfide ions, resulting in visibly distinct spots on a TLC plate (Zakrzewski et al., 2009).

Electrochemical Applications

The substance has been employed in the electrochemical determination of dopamine, demonstrating an enhanced response and inhibiting post-electron-transfer reactions. This application is particularly significant due to its selective sensitivity to dopamine in the presence of other substances like ascorbic acid (Doménech et al., 2002).

Photocatalysis

2,4,6-Triphenylpyrylium ion encapsulated in zeolite Y has been explored as a photocatalyst for the degradation of organic pollutants such as methyl parathion in water. This application capitalizes on the ability of the ion to stabilize within a zeolite structure and improve photocatalytic efficiency (Sanjuán et al., 2000).

Material Science

In material science, 2,4,6-triphenylpyrylium chloride has been utilized in the design of pyridinium-based metal-organic polymers for dual photoredox catalysis. The compound's absorption in the visible range and strong oxidizing properties make it a suitable candidate for photocatalysis (Zhang et al., 2022).

Chemical Synthesis

The compound has also been used in chemical synthesis. For instance, it reacts with nucleophiles like hydrazine to form various derivatives, indicating its versatility in organic chemistry applications (Balaban, 1970).

Environmental Applications

2,4,6-Triphenylpyrylium chloride has been tested as a photocatalyst in the degradation of pollutants like xylidine in water treatment processes, demonstrating its potential in environmental remediation (Amat et al., 2004).

Scientific Research Applications of 2,4,6-Triphenylpyrylium Chloride

Detection of Sulfide Ions

2,4,6-Triphenylpyrylium chloride serves as a derivatization reagent for detecting sulfide ions in thin-layer chromatography (TLC). This process involves converting 2,4,6-triphenylpyrylium compounds into thiopyrylium derivatives upon reaction with sulfide ions, resulting in visible spots on TLC plates (Zakrzewski et al., 2009).

Electrochemical Applications

The ion form of 2,4,6-triphenylpyrylium chloride is used in zeolite Y as a selective electrode for electrochemical dopamine detection, demonstrating enhanced response and inhibition of post-electron-transfer reactions. This application is significant in differentiating dopamine from ascorbic acid in solutions (Doménech et al., 2002).

Photocatalysis

This compound, when encapsulated in zeolite Y, acts as a photocatalyst for degrading methyl parathion in water. The structure of the zeolite contributes to the system's efficiency by stabilizing the compound and absorbing pollutants (Sanjuán et al., 2000).

Chemical Synthesis

2,4,6-Triphenylpyrylium chloride reacts with nucleophiles like hydrazine to produce various derivatives, indicating its utility in organic chemical synthesis (Balaban, 1970).

Environmental Remediation

Its role in environmental remediation is highlighted in the degradation of pollutants like xylidine, a model for contaminated wastewaters, using photocatalysis. This application underscores its potential in environmental cleanup efforts (Amat et al., 2004).

Safety And Hazards

  • Acute Toxicity : PyCl’s toxicity profile includes oral, dermal, and inhalation exposure. It may affect the respiratory system .
  • Target Organs : Respiratory system .

properties

IUPAC Name

2,4,6-triphenylpyrylium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17O.ClH/c1-4-10-18(11-5-1)21-16-22(19-12-6-2-7-13-19)24-23(17-21)20-14-8-3-9-15-20;/h1-17H;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBOJAJCANMJVFP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=[O+]C(=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80885817
Record name Pyrylium, 2,4,6-triphenyl-, chloride (1:1)
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Molecular Weight

344.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Triphenylpyrylium chloride

CAS RN

40836-01-9
Record name Pyrylium, 2,4,6-triphenyl-, chloride (1:1)
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Record name Pyrylium, 2,4,6-triphenyl-, chloride (1:1)
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Record name 2,6-Triphenylpyrylium chloride
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Record name Pyrylium, 2,4,6-triphenyl-, chloride (1:1)
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Record name Pyrylium, 2,4,6-triphenyl-, chloride (1:1)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
TC Chadwick - Analytical Chemistry, 1973 - ACS Publications
Nitron (1), tetraphenylarsonium (2, 3),-phosphonium, and-stibonium chlorides, methylene blue (4), and tetra-n-pentylammonium bromide (5) have all been used as precipitants for …
Number of citations: 17 pubs.acs.org
PK Bhowmik, RCG Principe, SL Chen, D King… - Chemical Physics …, 2022 - Elsevier
The synthesis, optical spectroscopic properties, and lasing potential of 2,4,6-triphenylpyrylium chloride (PyCl) are reported. The synthesis involves conversion of Py-tosylate (instead of …
Number of citations: 4 www.sciencedirect.com
TC Chadwick - Analytical Chemistry, 1974 - ACS Publications
RESULTS The procedure outlined above has been used to determine concentrations of Hf and Zr in a suite of rock stan-dards (Table II). Compilations of previous analyses of these …
Number of citations: 17 pubs.acs.org
TC Chadwick - Analytical Chemistry, 1976 - ACS Publications
1, 2, 4, 6-Tetraphenylpyridinium acetate, a new gravimetric reagent for large Ions such as perrhenate and perchlorate, Is prepared in> 95% yield by reacting 1, 3, 5-triphenyl-2-penten-1, …
Number of citations: 32 pubs.acs.org
AR Katritzky, K Horvath, B Plau - Synthesis, 1979 - thieme-connect.com
Thieme E-Journals - Synthesis / Abstract DE EN Home Products Journals Books Book Series Service Library Service Help Contact Portal SYNTHESIS Full-text search Full-text search Author …
Number of citations: 8 www.thieme-connect.com
AR Katritzky, J Marquet, JM Lloyd… - Journal of the Chemical …, 1983 - pubs.rsc.org
2,4,6-Triphenylpyrylium with s-alkylamines gives isolatable pyridiniums (which undergo SN2 substitution with nucleophiles and elimination to olefins). 2,4,6-Triphenylpyrylium with 1-…
Number of citations: 7 pubs.rsc.org
CW McDonald, FL Moore - Analytical Chemistry, 1973 - ACS Publications
Considerable interest has developedrecently in the pol-lution problems caused by toxic metals. Cadmium and mercury are two major pollutants for which new and bet-ter abatement …
Number of citations: 44 pubs.acs.org
S Bǎdilescu, AT Balaban - Spectrochimica Acta Part A: Molecular …, 1976 - Elsevier
Alkyl- and/or aryl-substituted pyrylium salts were converted, on grinding with the corresponding alkali salts, into thiocyanates, selenocyanates and iodides, whose electronic and …
Number of citations: 2 www.sciencedirect.com
JB Conant, AW Sloan - Journal of the American Chemical Society, 1923 - ACS Publications
The addition of vanadous chloride to a solution of triphenylpyrylium chloride (I) causes the formation of a reddish precipitate which can be obtained in a fairly pure condition by filtering …
Number of citations: 31 pubs.acs.org
FD Saeva, HR Luss - The Journal of Organic Chemistry, 1988 - ACS Publications
Conclusion The 2, 3-benzindolizine ring system was synthesized by the reaction of jV-[2-(bromomethyl) phenyl]-2, 4, 6-triphenylpyridinium bromide with pyridine. The benz-indolizine …
Number of citations: 37 pubs.acs.org

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